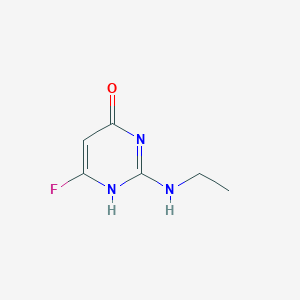
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell growth, survival, and metabolism. PKB is overexpressed and activated in many types of cancer, making it an attractive target for cancer therapy. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound will be discussed in
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity. PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. It is activated by various growth factors and cytokines, leading to the phosphorylation of downstream targets involved in cell growth and survival. This compound binds to the ATP-binding site of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one and its downstream targets involved in cell growth and survival. It induces cell cycle arrest and apoptosis in cancer cells. It also enhances the anticancer activity of other chemotherapeutic agents. However, the compound may also have off-target effects on other kinases and signaling pathways, leading to potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one in lab experiments include its potent inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the anticancer activity of other chemotherapeutic agents. However, the compound may have off-target effects on other kinases and signaling pathways, leading to potential side effects. It may also require further optimization for improved pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research and development of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one. These include:
1. Optimization of the synthesis method for improved yield and purity.
2. Development of analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer therapy.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
6. Investigation of the compound's potential as a radiosensitizer for cancer therapy.
7. Exploration of the compound's mechanism of action and potential off-target effects.
Conclusion:
This compound is a potent inhibitor of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity with potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperature. The crude product is then purified by column chromatography or recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one/mTOR signaling pathway. It also enhances the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
184648-50-8 |
|---|---|
Formule moléculaire |
C6H8FN3O |
Poids moléculaire |
157.15 g/mol |
Nom IUPAC |
2-(ethylamino)-4-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8FN3O/c1-2-8-6-9-4(7)3-5(11)10-6/h3H,2H2,1H3,(H2,8,9,10,11) |
Clé InChI |
NFPWRQFHERSNRX-UHFFFAOYSA-N |
SMILES isomérique |
CCNC1=NC(=O)C=C(N1)F |
SMILES |
CCNC1=NC(=CC(=O)N1)F |
SMILES canonique |
CCNC1=NC(=O)C=C(N1)F |
Synonymes |
4(1H)-Pyrimidinone,2-(ethylamino)-6-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



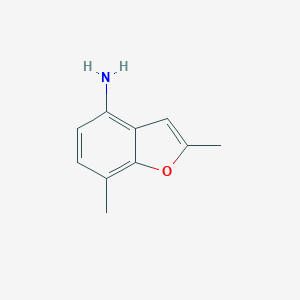


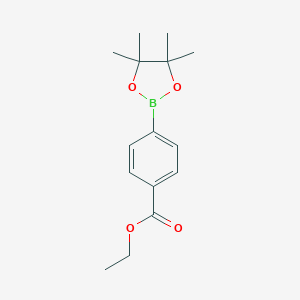
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
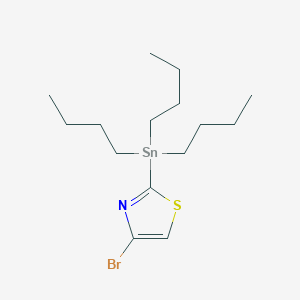
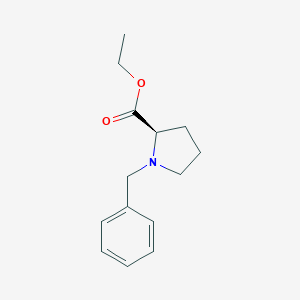

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)


